2-Cyano-3-morpholinoacrylamide

Description

Significance of 2-Cyano-3-morpholinoacrylamide in Contemporary Chemical and Life Sciences Research

In the landscape of modern scientific inquiry, this compound is recognized for its potential in medicinal chemistry and material science. evitachem.com The presence of reactive functional groups makes it a valuable precursor for the synthesis of more complex, biologically active compounds. evitachem.com Researchers are particularly interested in its role as an intermediate in the development of novel pharmaceuticals. ontosight.aievitachem.com For instance, it is a key component in the synthesis of pyrazole (B372694) derivatives, a class of compounds with a wide range of pharmacological activities. e-bookshelf.de

The compound's utility extends to its potential applications in medical technology. ontosight.ai While extensive documentation on its specific biological activities is still emerging, the structural motifs present in this compound suggest possible interactions with biological molecules, such as enzymes and receptors. ontosight.ai This has led to its investigation in areas like enzyme inhibition and receptor modulation. ontosight.ai Furthermore, its potential has been explored in the context of drug repurposing studies, such as in the search for inhibitors of the SARS-CoV-2 main protease. researchgate.net

Historical Context of Acrylamide (B121943) and Cyano Compound Research Relevant to this compound

The scientific journey of this compound is built upon a rich history of research into its constituent chemical groups: acrylamide and cyano compounds. Acrylamide, a white, crystalline solid, was initially investigated for its industrial applications, particularly in the production of polyacrylamide, a polymer with diverse uses including in water treatment and as a soil stabilizer. britannica.com Historically, its synthesis involved the hydration of acrylonitrile (B1666552) using sulfuric acid or copper catalysts. iarc.fr A significant development occurred in 1985 with the use of microorganisms for enzymatic hydration, a more efficient and environmentally friendly method. iarc.fr The discovery of acrylamide in cooked carbohydrate-rich foods in 2002 brought a new dimension to its research, focusing on its formation through the Maillard reaction between asparagine and reducing sugars. britannica.comnih.gov

Cyano compounds, characterized by the C≡N functional group, have long been recognized for their reactivity and utility in organic synthesis. evitachem.com Their ability to undergo various chemical transformations, such as nucleophilic additions and condensations, has made them indispensable building blocks in the creation of complex organic molecules. evitachem.com The Knoevenagel condensation, a key reaction in carbon-carbon bond formation, often utilizes cyano-containing compounds. The strategic use of cyano groups in the synthesis of pharmaceuticals is a well-established practice, contributing to the development of numerous essential medicines. e-bookshelf.de The convergence of these two fields of research provides the foundation for understanding the synthetic pathways and potential applications of this compound.

Structural Features of this compound and Their Academic Relevance

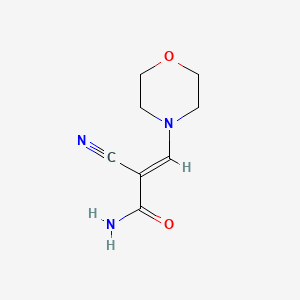

The academic relevance of this compound is intrinsically linked to its distinct structural features. The molecule's architecture comprises an acrylamide moiety, a cyano group, and a morpholino ring. evitachem.com The "(E)" configuration often specified for this compound indicates a particular geometric isomerism around the carbon-carbon double bond, which is crucial for its specific chemical reactivity and biological interactions. ontosight.ai

Each component of its structure contributes to its chemical persona. The acrylamide backbone provides a reactive site for polymerization and other addition reactions. evitachem.com The cyano group is a versatile functional group that can participate in a variety of chemical transformations, including Knoevenagel condensations and nucleophilic additions, allowing for further functionalization of the molecule. evitachem.com The morpholino ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, can influence the compound's solubility, polarity, and ability to interact with biological targets. ontosight.aievitachem.com

This combination of structural elements makes this compound a valuable intermediate in multi-step syntheses. For example, it is used in the formation of pyrazole rings through a reaction with hydrazine (B178648). e-bookshelf.de The enamine part of its structure is formed from an enol ether by displacement with morpholine (B109124), which itself is derived from the reaction of 2-cyanoacetamide (B1669375) with triethyl orthoformate. e-bookshelf.de The precise arrangement of these functional groups is what allows for its strategic use in the construction of more complex and potentially therapeutic molecules.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-morpholin-4-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCXVWITGBXLG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659212 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25229-97-4 | |

| Record name | 2-cyano-3-morpholinoacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Research Perspectives of 2 Cyano 3 Morpholinoacrylamide and Its Derivatives

Role as an Intermediate in Pharmaceutical Synthesis and Quality Control

2-Cyano-3-morpholinoacrylamide is a key building block in the synthesis of various pharmaceutical compounds and is also important in the context of quality control during drug manufacturing. evitachem.com

Precursor Applications in Drug Development Pathways

This compound serves as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules. smolecule.com Its chemical structure, featuring a cyano group, an acrylamide (B121943) moiety, and a morpholino ring, makes it a versatile precursor for creating a variety of derivatives. evitachem.com The compound's reactivity allows it to participate in reactions like Knoevenagel condensation, where it can react with aldehydes or ketones to form new derivatives. evitachem.com This adaptability is significant in drug development, particularly in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the gout medication allopurinol. smolecule.com

The synthesis of this compound itself is typically achieved through the condensation reaction of cyanoacetamide and morpholine (B109124), often under reflux conditions in a solvent like ethanol (B145695). evitachem.com This process can also involve reacting cyanoacetamide with triethylorthoformate and morpholine. smolecule.com

Impurity Profile Studies in Active Pharmaceutical Ingredient (API) Manufacturing (e.g., Allopurinol, Abacavir)

During the manufacturing of Active Pharmaceutical Ingredients (APIs), it is crucial to identify and control any impurities to ensure the safety and efficacy of the final drug product. This compound has been identified as a potential impurity in the production of certain drugs.

Specifically, it is listed as a known impurity of Abacavir, an antiviral medication. synzeal.compharmaffiliates.comnaarini.com It is referred to as "Abacavir Impurity 11" and its geometric isomer, (Z)-2-Cyano-3-morpholinoacrylamide, is known as "Abacavir Impurity 13". synzeal.comcleanchemlab.com The presence of these impurities is monitored to maintain the quality of the Abacavir API.

Similarly, the (Z)-isomer of this compound is also recognized as an impurity in the manufacturing of Allopurinol, a medication used to treat gout and high uric acid levels. clearsynth.comsimsonpharma.com The controlled presence of such impurities is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Analytical Method Development and Validation for Pharmaceutical Quality Control of this compound

The identification of this compound as a process-related impurity necessitates the development and validation of analytical methods for its detection and quantification. These methods are essential for the quality control (QC) of APIs like Abacavir and Allopurinol. synzeal.comclearsynth.com

Reference standards of (E)-2-Cyano-3-morpholinoacrylamide and its (Z)-isomer are used for analytical method development and validation (AMV). synzeal.comcleanchemlab.com These standards allow for the accurate identification and measurement of the impurity in the final drug substance, ensuring that it remains within acceptable regulatory limits. This is a critical step in the Abbreviated New Drug Application (ANDA) process and during commercial production. synzeal.comcleanchemlab.comclearsynth.com

Investigation of Potential Therapeutic Applications of this compound Derivatives

The structural backbone of this compound has served as a template for the synthesis of novel derivatives with potential therapeutic activities. Researchers have explored its derivatives for various applications, including cancer and viral infections. evitachem.com

Anticancer Activities and Elucidation of Molecular Mechanisms

Derivatives of 2-cyano-3-acrylamide have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives of 3-cyanopyridine (B1664610), which shares structural similarities, exhibit significant anticancer activity by targeting various biological pathways, including Pim-1 kinase, survivin, and tubulin polymerization. nih.gov For instance, some novel 3-cyanopyridine derivatives incorporating an N-acylhydrazone motif have demonstrated high cytotoxicity against ovarian (A-2780) and breast (MCF-7) cancer cell lines. nih.gov Molecular modeling studies suggest that these compounds may act as inhibitors of tubulin and the estrogen receptor. nih.gov

Similarly, pyrido[2,3-b]indolizine derivatives, which can be synthesized from related cyano-precursors, have shown effectiveness against colorectal cancer cell lines. nih.gov The presence and position of hydroxyl groups on the aromatic rings of these derivatives appear to be crucial for their anticancer activity. nih.gov Furthermore, some 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives have demonstrated potent inhibitory effects against human lung carcinoma (A549) cell lines. orientjchem.org

Antiviral Properties, Including SARS-CoV-2 Main Protease (Mpro) Inhibition

The 2-cyano-3-acrylamide scaffold has also been a focus of research for developing antiviral agents. A library of 2-cyano-3-acrylamide small-molecule inhibitors was tested for anti-infective activity against murine norovirus (MNV) and Listeria monocytogenes, with one compound, C6, showing reduced intracellular replication of both pathogens with minimal toxicity. nih.gov

More recently, with the emergence of the COVID-19 pandemic, there has been significant interest in developing inhibitors for the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. rsc.orgmdpi.com Acrylamide-based fragments have been studied for their potential to inhibit Mpro. mdpi.com Computational studies have suggested that certain acrylamide fragments can bind to and destabilize the dimeric structure of Mpro, which is its active form. mdpi.com This highlights the potential of designing novel antiviral drugs based on the this compound scaffold.

Antibacterial and Antimicrobial Research of Cyanoacrylamide Scaffolds

The cyanoacrylamide scaffold is a key structural motif investigated for its potential antimicrobial properties. Researchers have synthesized and tested various derivatives, demonstrating a range of activities against different microbial species.

A novel hybrid bis-cyanoacrylamide compound incorporating a piperazine (B1678402) core and sulphamethoxazole moiety was synthesized and evaluated for its antimicrobial activity against pathogens sometimes associated with rheumatoid arthritis. researchgate.net The compound's effectiveness was tested against a panel of bacteria and fungi. researchgate.net Against Staphylococcus aureus (ATCC 29213), the compound showed the highest level of inhibition among the tested strains, with an inhibition zone of 16.0 ± 1.0 mm at a concentration of 0.8 mg/ml. researchgate.net The minimum inhibitory concentration (MIC) values for all tested bacterial species were found to be in the range of 5 to 40 mg/ml. researchgate.net However, fungal species, including Aspergillus niger and Candida albicans, were found to be the most resistant to this particular compound. researchgate.net

In the field of tissue engineering, scaffolds made from cyanoacrylate-based polymers have also been assessed for their antimicrobial capabilities. mdpi.com For instance, electrospun scaffolds based on poly(butyl cyanoacrylate) (PBCA) doped with copper oxide (CuO) nanoparticles were shown to have a significant antimicrobial effect. mdpi.com These CuO-doped scaffolds were particularly effective against the Gram-negative bacterium Escherichia coli, reducing the bioburden by a minimum of 100-fold within 24 hours of contact. mdpi.com Scanning electron microscopy (SEM) analysis further confirmed these results, showing that after 24 hours, E. coli were not present on the scaffold surface, or in the case of some fibers, the bacterial cell membranes were visibly broken. mdpi.com Similarly, multilayered nanofibrous scaffolds loaded with drugs have shown good antibacterial activity against both E. coli and S. aureus. frontiersin.org

These studies highlight the versatility of the cyanoacrylamide scaffold, from its inclusion in targeted molecular agents to its use in functional biomaterials designed to prevent bacterial colonization. researchgate.netmdpi.com

Table 1: Antimicrobial Activity of a Piperazine-based bis-Cyanoacrylamide Derivative

| Microorganism | Type | Measured Activity | Result | Source |

|---|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Inhibition Zone | 16.0 ± 1.0 mm at 0.8 mg/ml | researchgate.net |

| Enterococcus faecalis (ATCC 29212) | Gram-positive Bacteria | MIC | 5-40 mg/ml | researchgate.net |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | MIC | 5-40 mg/ml | researchgate.net |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | MIC | 5-40 mg/ml | researchgate.net |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative Bacteria | MIC | 5-40 mg/ml | researchgate.net |

| Aspergillus niger | Fungus | Resistance | High resistance observed | researchgate.net |

| Candida albicans | Fungus | Resistance | High resistance observed | researchgate.net |

Other Reported Biological Activities of Related Derivatives (e.g., cardiotonic, antidepressant, antioxidant, anti-inflammatory, analgesic, anticonvulsant)

Derivatives of the cyanoacrylamide scaffold have been explored for a wide array of biological activities beyond antimicrobial effects. Research has shown that modifying the core structure can lead to compounds with potential therapeutic applications in various disease areas.

Anti-inflammatory and Antioxidant Activities: Certain cyano-containing derivatives have demonstrated notable anti-inflammatory and antioxidant properties. dntb.gov.ua A series of N-substituted saccharin (B28170) derivatives, including a nitrile compound, were synthesized and evaluated. dntb.gov.ua Several of these compounds exhibited moderate to excellent anti-inflammatory activity, while the nitrile derivative, along with specific ester compounds, showed excellent antioxidant activity. dntb.gov.ua In a separate study, scaffolds made of poly(butyl cyanoacrylate) loaded with copper oxide (CuO) also displayed antioxidant and anti-inflammatory properties, suggesting their potential use in tissue engineering applications where inflammation is a concern. mdpi.com A synthetic triterpenoid (B12794562), 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), has also been reported to possess potent anti-inflammatory activity. nih.gov

Enzyme Inhibition and Anticancer Activity: The cyanoacrylamide moiety is a feature in compounds designed as enzyme inhibitors. nih.govsmolecule.com For example, derivatives of 3-Morpholino-2-cyanoacrylamide have been investigated as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. smolecule.com Furthermore, imidazopyridine derivatives containing a 2-cyanoacrylamide group have been synthesized as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in cell survival pathways. nih.gov One such derivative showed potent TAK1 inhibitory activity with an IC50 value of 27 nM. nih.gov The cyanoacrylamide structure has also been incorporated into novel (E)-2-cyano-3-(het)arylacrylamides which exhibited moderate anticancer activity against several cancer cell lines, including breast, melanoma, lung, leukemia, and ovarian cancer lines. bohrium.com

Table 2: Summary of Other Biological Activities of Cyanoacrylamide-Related Derivatives

| Compound Class | Biological Activity | Key Findings | Source |

|---|---|---|---|

| N-substituted saccharin derivatives | Anti-inflammatory, Antioxidant | Nitrile and ester derivatives showed excellent antioxidant activity; others had moderate to excellent anti-inflammatory effects. | dntb.gov.ua |

| Poly(butyl cyanoacrylate) scaffolds with CuO | Anti-inflammatory, Antioxidant | Scaffolds demonstrated both antioxidant and anti-inflammatory properties. | mdpi.com |

| 3-Morpholino-2-cyanoacrylamide derivatives | Enzyme Inhibition (Xanthine Oxidase) | Studied for potential to inhibit xanthine oxidase, relevant for gout. | smolecule.com |

| Imidazopyridine derivatives with 2-cyanoacrylamide | Enzyme Inhibition (TAK1), Anticancer | A derivative exhibited potent TAK1 inhibition (IC50 = 27 nM). | nih.gov |

| (E)-2-cyano-3-(het)arylacrylamides | Anticancer | Showed moderate activity against breast, melanoma, lung, leukemia, and ovarian cancer cell lines. | bohrium.com |

| 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Anti-inflammatory, Antiproliferative | Identified as a potent anti-inflammatory and antiproliferative agent. | nih.gov |

Protein-Ligand Interaction Studies Involving this compound

The 2-cyanoacrylamide moiety is recognized for its ability to interact with biological macromolecules, making it a valuable component in the design of targeted therapeutic agents. nih.govsmolecule.com Its chemical structure allows for specific types of interactions with protein targets, which has been a subject of molecular research. nih.gov

Molecular Recognition and Binding Mechanism Analysis

The 2-cyanoacrylamide group can function as a "warhead" for covalent inhibitors, particularly those that form reversible bonds. nih.gov This is due to its nature as a Michael acceptor, which can react with nucleophilic residues, such as cysteine, on a target protein. nih.gov

An example of this is seen in the development of inhibitors for transforming growth factor beta-activated kinase 1 (TAK1). nih.gov Imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety were designed as potential reversible covalent inhibitors of TAK1. nih.gov The binding mechanism involves the formation of a reversible covalent bond between the cyanoacrylamide group and a cysteine residue in the active site of the kinase. nih.gov One derivative demonstrated potent inhibitory activity with an IC50 of 27 nM and showed a reversible reaction with β-mercaptoethanol, which supports its potential as a reversible covalent inhibitor. nih.gov

Molecular docking studies have also been used to understand the binding mechanisms of related compounds. A piperazine-based bis-cyanoacrylamide derivative was docked against several bacterial and fungal proteins to elucidate its antimicrobial action. researchgate.net These studies analyze binding energies and specific interactions, such as hydrogen bonds, between the ligand and the protein's active site. researchgate.net The compound achieved a high binding score (ΔG = -10.9 kcal/mol) with the cyclic AMP synthase active site, forming 26 distinct interactions, highlighting a strong and specific binding event. researchgate.net

In another context, a synthetic triterpenoid containing a cyano group, CDDO, was identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Binding studies using a scintillation proximity assay determined its binding affinity (Ki) to be between 10⁻⁸ and 10⁻⁷ M. nih.gov This interaction is potent enough to displace natural ligands and influence the receptor's function, demonstrating how the cyano-group-containing molecule is recognized by a specific nuclear receptor. nih.gov

Implications for Advanced Drug Delivery Systems

The chemical properties of cyanoacrylates have significant implications for their use in creating advanced drug delivery systems. Poly(alkyl cyanoacrylate)s are well-known for their use in formulating nanoparticles for drug delivery. These polymers can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites.

The reactivity of the cyanoacrylamide scaffold can be harnessed in the design of functional biomaterials. mdpi.com For instance, electrospun scaffolds made from poly(butyl cyanoacrylate) can be loaded with antimicrobial agents like copper oxide nanoparticles. mdpi.com These scaffolds not only provide a structural framework for tissue regeneration but also act as a localized delivery system for the antimicrobial agent, helping to prevent infections at surgical or wound sites. mdpi.com The ability to fabricate these materials into multilayered nanofibrous structures further enhances their potential for controlled drug release, making them desirable for various biomedical applications. frontiersin.org

Computational and Theoretical Investigations of 2 Cyano 3 Morpholinoacrylamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, molecular orbitals, and reactivity of a compound. These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of electron density.

Such parameters are crucial for predicting a molecule's reactivity, stability, and potential for intermolecular interactions. For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capacity. The energy gap between them is a critical indicator of chemical reactivity and kinetic stability.

As of the current literature review, specific quantum chemical calculation studies dedicated solely to 2-Cyano-3-morpholinoacrylamide are not extensively available. However, the application of these theoretical methods is a standard approach in computational chemistry for characterizing novel compounds. For related classes of molecules, such as cyano-derivatives, DFT studies have been used to elucidate electronic properties and their relationship with observed activities. A theoretical study on similar structures, for example, might involve geometry optimization using a functional like B3LYP with a suitable basis set to predict the most stable conformation and its electronic characteristics.

Molecular Modeling and Docking Studies for Biological Target Identification

Molecular modeling and docking are pivotal computational techniques for identifying potential biological targets for a compound and elucidating its binding mode and affinity. These methods are instrumental in modern drug discovery.

Ligand-Based and Target-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. pharmaffiliates.com This process can be broadly categorized into two approaches: ligand-based and target-based screening.

Ligand-based virtual screening relies on the knowledge of other molecules (ligands) that are known to bind to the target of interest. pharmaffiliates.com It uses the principle of molecular similarity, where compounds structurally similar to a known active ligand are presumed to have similar biological activity. pharmaffiliates.com This method is particularly useful when the three-dimensional structure of the biological target is unknown. pharmaffiliates.com

Target-based virtual screening , on the other hand, requires the 3D structure of the biological target, which is often determined through experimental methods like X-ray crystallography or predicted using homology modeling. scirp.orgmdpi.com In this approach, candidate molecules are computationally "docked" into the binding site of the target, and their binding affinity is estimated using scoring functions. mdpi.com

Application in Antiviral Drug Discovery, e.g., SARS-CoV-2 Mpro Inhibitor Identification

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for the virus's replication and has been a primary target for the development of antiviral drugs. ontosight.ai Computational methods have been extensively used to screen for potential Mpro inhibitors. ontosight.aiescholarship.org

In a large-scale virtual screening study, this compound was among thousands of compounds evaluated for its potential to inhibit SARS-CoV-2 Mpro. ontosight.ai The study utilized a binary Quantitative Structure-Activity Relationship (QSAR) model to predict antiviral therapeutic activity, followed by molecular docking simulations. ontosight.ai

The results from this screening identified this compound with a Glide/SP docking score of -5.19 kcal/mol and a predicted antiviral therapeutic activity value of 0.79. ontosight.airesearchgate.net While this docking score suggests a potential interaction, it was not among the top-ranked compounds that were selected for further detailed simulations in that particular study. ontosight.ai

| Compound Name | Target | Glide/SP Docking Score (kcal/mol) | Predicted Antiviral Therapeutic Activity (TP) |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | -5.19 | 0.79 |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes of the protein and the ligand, as well as the stability of their complex.

Analysis of Ligand-Target Interactions and Stability

Following docking, MD simulations are often performed on the most promising ligand-target complexes. researchgate.net These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. escholarship.org The analysis of the simulation trajectory can reveal how these interactions evolve over time, which is crucial for assessing the ligand's potential as an effective inhibitor. escholarship.org

Currently, there are no specific published molecular dynamics simulation studies focused on this compound bound to a biological target. Such a study would be a logical next step following the initial docking predictions to validate the binding mode and assess the stability of the interaction with targets like SARS-CoV-2 Mpro.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ontosight.ai By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. ontosight.ai

As mentioned previously, a binary-QSAR model was used in a large screening study to predict the antiviral therapeutic activity of a library of compounds, which included this compound. ontosight.airesearchgate.net In this context, the compound was assigned a normalized therapeutic activity prediction value of 0.79, where a cutoff of 0.75 or higher was used to select compounds for further docking simulations. ontosight.ai This indicates that based on its structural features, this compound was predicted to have potential antiviral activity by the QSAR model employed in that study. ontosight.ai A more focused QSAR study on a series of morpholinoacrylamide derivatives would be necessary to build a more detailed model of their structure-activity relationships.

Binary-QSAR Modeling for Therapeutic Activity Prediction and Scaffold Optimization

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to predict the therapeutic potential of this compound. Binary-QSAR (bi-QSAR) models, which classify compounds into two categories (e.g., active or inactive), are especially useful in virtual screening campaigns to identify promising drug candidates from large compound libraries.

The model predicted a normalized therapeutic activity value for each compound, ranging from 0 to 1. A value greater than 0.5 is generally interpreted as potential therapeutic activity, with a higher cutoff of 0.75 being used in the study for more stringent selection. tubitak.gov.tr this compound was identified as a compound with potential therapeutic activity based on these criteria. tubitak.gov.tr

The results from this bi-QSAR guided screening are summarized in the table below:

| Compound Name | Predicted Antiviral Therapeutic Activity (Normalized) | Glide/SP Docking Score (kcal/mol) |

| This compound | 0.79 | -5.19 |

| Data sourced from a binary QSAR-guided virtual screening against SARS-CoV-2 Mpro. tubitak.gov.tr |

While direct QSAR studies focused specifically on the scaffold optimization of this compound are not extensively detailed in the available literature, the principles of QSAR can be applied for this purpose. By analyzing the QSAR models built from a series of analogs, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that positively or negatively influence biological activity. This information guides the rational design of new derivatives with improved potency and selectivity. For the 2-cyano-3-acrylamide scaffold, modifications to the morpholino group or substitutions on the acrylamide (B121943) moiety could be explored to enhance target-specific interactions, a strategy informed by the field points generated from 3D-QSAR models. nih.gov

Cheminformatics and Data Mining for Structure-Function Relationship Elucidation

Cheminformatics and data mining techniques are crucial for elucidating the structure-function relationships of chemical compounds by analyzing large datasets of chemical structures and their associated biological activities. For the 2-cyano-3-acrylamide scaffold, which this compound belongs to, several studies have synthesized and evaluated libraries of derivatives, effectively creating datasets that can be mined for structure-activity relationship (SAR) insights. nih.govjapsonline.com

These studies explore how different substituents on the core scaffold influence biological outcomes, such as anticancer or anti-inflammatory effects. bohrium.comnih.gov For instance, research on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs as tyrosinase inhibitors revealed that the linear β-phenyl-α,β-unsaturated carbonyl scaffold is a key structural feature for activity. nih.gov By systematically altering the substitution patterns on the phenyl ring and correlating these changes with inhibitory potency, researchers can build a qualitative and quantitative understanding of the SAR.

Similarly, other work has focused on creating hybrid molecules that combine the 2-cyano-3-acrylamide core with fragments of other known drugs to enhance or introduce new biological activities. japsonline.comnih.gov The design and synthesis of a hybrid of indomethacin (B1671933) and paracetamol containing the (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide structure demonstrated how this scaffold could be used to create novel anti-inflammatory agents. nih.gov

The process of designing, synthesizing, and testing these series of analogs represents a practical application of cheminformatics principles. The resulting data, including chemical structures and biological activity values, can be compiled into databases and analyzed using data mining algorithms to:

Identify privileged substructures that are consistently associated with a desired activity.

Develop predictive QSAR models.

Group compounds into clusters based on structural similarity and activity profiles.

For this compound, this approach allows its properties to be understood in the broader context of the 2-cyano-3-acrylamide chemical space, enabling predictions about its potential activities and guiding the synthesis of more effective analogs.

Analytical and Spectroscopic Characterization Methods for 2 Cyano 3 Morpholinoacrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR for Proton Environment and Stereochemistry Determination

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of 2-Cyano-3-morpholinoacrylamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring, the vinyl proton, and the amide protons.

The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. Those adjacent to the oxygen atom would appear at a different chemical shift than those adjacent to the nitrogen atom due to the differing electron-withdrawing effects of these heteroatoms. Typically, the protons alpha to the oxygen are shifted further downfield.

The single vinyl proton would present as a singlet, and its chemical shift would be indicative of its electronic environment, influenced by the adjacent cyano and morpholino groups. The presence of a single isomer, the (E)-isomer, is often confirmed by the absence of a corresponding signal for the (Z)-isomer. The amide (CONH₂) protons would likely appear as two broad singlets, and their chemical shifts can be sensitive to the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Morpholine CH₂-N | 3.5 - 3.8 | Triplet |

| Morpholine CH₂-O | 3.7 - 4.0 | Triplet |

| Vinyl CH | 7.5 - 8.0 | Singlet |

Advanced NMR Techniques (e.g., ¹³C NMR, 2D NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the double bond would also have characteristic shifts, as would the carbon of the nitrile group (typically around 115-120 ppm). The two different methylene carbons of the morpholine ring would also be distinguishable. For a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the carbonyl and nitrile carbons appear at 163.0 and 117.3 ppm, respectively, providing a reference for the expected shifts in this compound. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene groups in the morpholine ring. An HSQC spectrum would reveal correlations between protons and the carbons to which they are directly attached, definitively assigning the proton and carbon signals of the morpholine ring and the vinyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺, in the positive ion mode. Given the molecular formula C₈H₁₁N₃O₂, the theoretical monoisotopic mass is 181.0851 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at m/z 182.0929. Depending on the experimental conditions, adducts with other cations, such as sodium [M+Na]⁺, might also be observed.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the experimentally determined exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretical value. The calculated exact mass of C₈H₁₁N₃O₂ is 181.085126602 Da. nih.gov An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂ |

| Monoisotopic Mass | 181.0851 g/mol |

| Predicted [M+H]⁺ (m/z) | 182.0929 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amide (CONH₂) would appear as one or two sharp bands in the region of 3400-3200 cm⁻¹. The strong absorption of the carbonyl (C=O) group of the amide would be prominent in the range of 1680-1630 cm⁻¹. The stretching vibration of the nitrile (C≡N) group would be observed as a sharp, medium-intensity band around 2230-2210 cm⁻¹. The C=C double bond stretching would appear in the 1650-1600 cm⁻¹ region. Finally, the C-O-C stretching of the morpholine ring would be visible as a strong band in the fingerprint region, typically around 1100 cm⁻¹.

For a similar structure, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, characteristic IR absorptions were observed at 3599 and 3375 cm⁻¹ (NH₂), 2225 cm⁻¹ (C≡N), and 1697 cm⁻¹ (C=O), which aligns with the expected values for this compound. mdpi.com

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Amide N-H Stretch | 3400 - 3200 |

| Nitrile C≡N Stretch | 2230 - 2210 |

| Carbonyl C=O Stretch | 1680 - 1630 |

| Alkene C=C Stretch | 1650 - 1600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the molecule's conformation and its packing within the crystal lattice.

For this compound, which has been described as a crystalline solid, this method would yield invaluable data. However, a thorough review of publicly accessible scientific literature and crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been reported. While the compound is available commercially as a crystalline powder, the detailed crystallographic parameters that would be obtained from such a study are not present in the public domain.

Should a single-crystal X-ray diffraction study be conducted, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Interactive Data Table: Example of Crystallographic Data Presentation (Note: This table is for illustrative purposes only, as specific data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁N₃O₂ |

| Formula Weight | 181.19 |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z (molecules/unit cell) | [Value] |

| Calculated Density (g/cm³) | [Value] |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatography is an essential tool in synthetic and analytical chemistry for separating, identifying, and purifying the components of a mixture. For a compound like this compound, various chromatographic methods are indispensable for monitoring its synthesis, assessing its purity, and isolating it in a high-purity form.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica (B1680970) gel) and developing it in a suitable solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system.

In the synthesis of this compound, TLC would be the primary method to determine the point of reaction completion. However, specific details regarding the solvent systems and corresponding Rf values for this compound and its precursors are not documented in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds. It is widely used for the final purity assessment of synthesized compounds like this compound. An analytical HPLC method can precisely determine the purity percentage by separating the main compound from any impurities.

Furthermore, HPLC can be scaled up for preparative purposes to purify multigram quantities of a compound to a very high degree of purity. While commercial suppliers of this compound may offer HPLC data to certify product purity, specific, validated HPLC methods—including details of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength—are not published in peer-reviewed scientific journals. lookchem.com

A typical HPLC method report would include the parameters shown in the table below.

Interactive Data Table: Example of HPLC Method Parameters (Note: This table is for illustrative purposes only, as a specific published method for this compound is not available.)

| Parameter | Description |

|---|---|

| Instrument | [e.g., Agilent 1260 Infinity II] |

| Column | [e.g., C18, 4.6 x 150 mm, 5 µm] |

| Mobile Phase A | [e.g., Water with 0.1% Formic Acid] |

| Mobile Phase B | [e.g., Acetonitrile (B52724) with 0.1% Formic Acid] |

| Gradient | [e.g., 5% to 95% B over 10 min] |

| Flow Rate | [e.g., 1.0 mL/min] |

| Detection | [e.g., UV at 254 nm] |

Future Research Directions and Translational Prospects of 2 Cyano 3 Morpholinoacrylamide Research

Development of Novel and Efficient Synthetic Methodologies

Future research will likely focus on:

Catalysis: Exploring novel catalysts, including organocatalysts and nanocatalysts, to improve reaction kinetics and selectivity. This could lead to milder reaction conditions, reducing energy consumption and the formation of byproducts.

Flow Chemistry: Implementing continuous flow synthesis methodologies. This approach offers precise control over reaction parameters, leading to higher consistency, improved safety, and easier scalability compared to traditional batch processes.

One-Pot Reactions: Designing multi-component, one-pot reaction sequences to synthesize complex derivatives. This strategy minimizes intermediate purification steps, thereby saving time, solvents, and resources, aligning with the principles of green chemistry. nih.gov

These advancements aim to make the synthesis of this chemical family more economical and environmentally friendly, facilitating broader research and development.

Exploration of Undiscovered Biological Activities and Therapeutic Niches

While the 2-cyano-acrylamide scaffold is known for its role in DUB inhibitors, the full spectrum of its biological activities remains largely untapped. nih.gov Future investigations are crucial to uncover new therapeutic applications.

A key area of focus is in infectious diseases. A derivative of 2-cyano-3-acrylamide, compound C6, has demonstrated the ability to inhibit the intracellular replication of Murine Norovirus and Listeria monocytogenes in macrophages with minimal toxicity. nih.gov This discovery opens a new therapeutic avenue for host-directed therapies against intracellular pathogens.

Future research in this domain should prioritize:

Target Deconvolution: Identifying the specific DUBs or other host proteins that derivatives like C6 interact with to exert their anti-infective effects. This is a current focus of investigation. nih.gov

Direct Antimicrobial Activity: Investigating whether these compounds can directly target viral or bacterial proteins, in addition to their effects on host cell machinery. nih.gov

Broad-Spectrum Activity: Screening libraries of 2-cyano-3-morpholinoacrylamide derivatives against a wide range of viruses, bacteria, and even parasites to identify broad-spectrum anti-infective agents.

Other Therapeutic Areas: Exploring the potential of these compounds in other disease contexts where DUBs play a critical role, such as oncology, neurodegenerative diseases, and inflammatory disorders.

This exploration could significantly expand the therapeutic potential of the this compound scaffold beyond its current applications.

Rational Design of Potent and Selective Derivatives with Enhanced Pharmacological Profiles

The rational design of new derivatives is a cornerstone of translating a promising chemical scaffold into a viable therapeutic agent. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. Research has already demonstrated that modifications to the core 2-cyano-acrylamide structure can yield compounds with improved drug-like properties. nih.gov For instance, certain imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been developed as potent and reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer and inflammatory diseases. nih.govnih.gov

Key strategies for future rational design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogues to understand how specific structural modifications influence biological activity and selectivity. This data is critical for building predictive models.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres to improve metabolic stability, reduce toxicity, and enhance target binding.

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties (e.g., solubility, lipophilicity) of the molecules to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies on compounds related to C6 have already indicated that their physical properties can be adjusted for better drug-like activity in animal models. nih.gov

Below is a table summarizing key derivatives and their targeted activities, illustrating the potential for rational design.

| Compound Class | Core Scaffold | Target/Activity | Key Findings |

| C6 | 2-cyano-3-acrylamide | Host Deubiquitinases (DUBs) | Inhibits intracellular replication of Murine Norovirus and Listeria monocytogenes. nih.gov |

| Imidazopyridine Derivatives | 2-cyanoacrylamide | TAK1 Inhibitor | Potent inhibitory activity (IC50 of 27 nM for one derivative), with potential as a reversible covalent inhibitor. nih.gov |

| Pyrimidine (B1678525) Derivatives | Acrylamide (B121943) | Antitumor | A derivative showed significant inhibition of colony formation, migration, and invasion of PC-3 prostate cancer cells. researchgate.net |

This targeted approach will be instrumental in developing next-generation inhibitors with superior therapeutic indices.

Integration of Advanced Computational Approaches in Accelerated Drug Discovery

The integration of computational methods is essential for accelerating the drug discovery and development process. nih.govnih.gov These in silico techniques can significantly reduce the time and cost associated with identifying and optimizing lead compounds by predicting their behavior before synthesis. frontiersin.org

For the this compound scaffold, computational approaches can be applied in several ways:

Virtual Screening: Using molecular docking to screen large virtual libraries of derivatives against the 3D structures of biological targets (like specific DUBs or kinases). This can rapidly identify potential hit compounds for further experimental validation. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. frontiersin.org 3D-QSAR models can provide insights into the structural requirements for potency and guide the design of new, more effective molecules. nih.gov

Molecular Dynamics Simulations: Simulating the dynamic interactions between a derivative and its protein target over time. This can help elucidate the binding mechanism, assess the stability of the drug-target complex, and predict the impact of structural modifications. nih.gov

ADME/Tox Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the design phase, helping to eliminate candidates with unfavorable properties. nih.gov

The synergy between computational modeling and experimental validation will streamline the journey from initial hit identification to a viable drug candidate. geneonline.com

Contribution to Green Chemistry Principles and Sustainable Synthetic Practices

The synthesis of pharmaceuticals and research chemicals is increasingly being viewed through the lens of sustainability and green chemistry. nih.gov Future research on this compound and its derivatives should actively incorporate these principles to minimize environmental impact.

Opportunities for contributing to green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. The reported synthesis of a derivative in boiling ethanol is a step in this direction. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than petrochemicals. nih.gov

By consciously applying these principles, the chemical synthesis of this compound can become more sustainable, aligning with the broader goals of environmental stewardship in the chemical industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.